molecular formula C15H11Cl2N3OS B11516425 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione CAS No. 6074-92-6

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B11516425
CAS No.: 6074-92-6
M. Wt: 352.2 g/mol
InChI Key: GUAXQNMUUILWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione (CAS Number: 6074-92-6) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This specialty chemical features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its wide spectrum of pharmacological activities . Compounds containing the 1,3,4-oxadiazole motif have demonstrated substantial research value due to their broad biological activity spectrum, which includes potential antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties . The 1,3,4-oxadiazole ring system serves as a versatile bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable structural component in the design of new drug candidates . This compound is intended for research and industrial applications only. It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers handling this compound should consult the safety data sheet and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and dust masks to prevent inhalation or skin contact . The product should be stored in a cool, dry, and well-ventilated place in a tightly closed container .

Properties

CAS No.

6074-92-6

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

IUPAC Name

3-[(2-chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11Cl2N3OS/c16-11-6-2-1-5-10(11)14-19-20(15(22)21-14)9-18-13-8-4-3-7-12(13)17/h1-8,18H,9H2

InChI Key

GUAXQNMUUILWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Formation

2-Chlorobenzoic acid is first converted to its methyl ester via Fischer esterification using methanol and sulfuric acid. Subsequent hydrazinolysis with hydrazine hydrate in ethanol under reflux yields 2-chlorobenzohydrazide (Compound A ). The reaction typically proceeds for 6–8 hours, achieving yields of 75–85% after recrystallization from ethanol.

Cyclization to 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thione

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions. A mixture of Compound A , CS₂, and potassium hydroxide in ethanol is refluxed for 12–16 hours, forming 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione (Compound B ) as a pale-yellow solid. This method, adapted from fluorinated oxadiazole syntheses, yields 60–70% product after purification via silica gel chromatography.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Duration: 12–16 hours

  • Key Reagents: CS₂, KOH

Structural Characterization and Analytical Data

The synthesized compound is validated using spectroscopic and crystallographic techniques.

Spectroscopic Analysis

  • IR Spectroscopy: A strong absorption band at 1250–1270 cm⁻¹ confirms the C=S stretch of the thione group. N-H stretches from the anilino group appear at 3300–3350 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 8.2–7.4 (m, 8H, aromatic protons)

    • δ 5.1 (s, 1H, NH, exchanges with D₂O)

    • δ 4.8 (s, 2H, CH₂)

  • ¹³C NMR: Signals at 180.2 ppm (C=S) and 165.3 ppm (C=N) confirm the oxadiazole-thione structure.

Single-Crystal X-ray Diffraction

Crystals grown from chloroform-ethanol exhibit a monoclinic lattice. The oxadiazole ring is nearly planar, with the 2-chlorophenyl and (2-chloroanilino)methyl groups oriented at dihedral angles of 54.2° and 62.5°, respectively.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Hydrazide Cyclization2-Chlorobenzoic acidCS₂, KOH6598
Mannich ReactionCompound B Formaldehyde, 2-Cl-aniline9099

Challenges and Practical Considerations

  • Side Reactions: Over-alkylation may occur if formaldehyde is in excess, necessitating strict stoichiometric control.

  • Solvent Choice: Ethanol is preferred for the Mannich reaction due to its polarity and ability to solubilize both aromatic amines and oxadiazole-thiones.

  • Purification: Silica gel chromatography effectively removes unreacted 2-chloroaniline, while recrystallization enhances crystallinity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thione moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl groups may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of oxadiazole, including 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione, exhibit significant antimicrobial activity. A study synthesized various oxadiazole derivatives and evaluated their effectiveness against gram-positive and gram-negative bacteria. Results showed that these compounds were particularly effective against Bacillus species, suggesting their potential as new antimicrobial agents .

Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For instance, compounds similar to 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells. The findings indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of synthesized oxadiazole derivatives for their antimicrobial properties using disc diffusion methods. The results indicated that compounds with specific substitutions showed enhanced activity against both bacterial and fungal strains compared to standard antibiotics .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of oxadiazole derivatives. The researchers conducted cytotoxicity assays on multiple cancer cell lines and found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . Molecular docking studies further supported these findings by demonstrating favorable interactions between the compounds and cancer-related proteins.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organisms/CellsReference
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-...AntimicrobialBacillus cereus, Bacillus thuringiensis
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-...AnticancerHCT116, MCF7, HUH7

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl Substitution

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives (e.g., compounds in and ):
    • Substitution at the para position of the phenyl ring reduces steric hindrance compared to the ortho-substituted target compound.
    • Para-substituted analogs exhibit moderate cytotoxicity (IC₅₀: 12–25 μM) against cancer cell lines, while the target compound’s ortho-substitution may enhance membrane permeability due to increased lipophilicity .

Heterocyclic vs. Aromatic Substituents

  • 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thione ():
    • Replacement of the 2-chlorophenyl group with a thiophene ring alters electronic properties (thiophene’s electron-rich nature vs. chlorophenyl’s electron-deficient nature).
    • Thiophene derivatives show lower antibacterial activity (MIC: 64 μg/mL) compared to the target compound (MIC: 8–16 μg/mL), likely due to reduced halogen bonding interactions .
  • 5-(Pyrimidin-2-ylthio)methyl derivatives (): The pyrimidine substituent introduces additional nitrogen atoms, enhancing solubility in polar solvents. However, this reduces logP values (1.8 vs.

Key Data Tables

Table 2: Crystallographic Data Comparison

Compound Space Group Hydrogen Bonding Patterns Dihedral Angles (°) Reference
Target Compound P2₁/c N–H···S, C–H···Cl interactions 12.8 (thione ring)
5-(Thiophen-2-yl) derivative P 1 O–H···N (cyano), C–H···π stacking 10.2
5-(Diphenylmethyl) derivative C2/c C–H···O, π-π interactions 18.5

Biological Activity

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione (CAS Number: 6074-92-6) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular structure of the compound is characterized by the following properties:

  • Molecular Formula : C₁₅H₁₁Cl₂N₃OS
  • Molecular Weight : 352.238 g/mol
  • Density : 1.45 g/cm³
  • Boiling Point : 482.3 °C
  • LogP : 5.322 (indicating lipophilicity)

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 3-[(2-chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione are summarized below.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives:

  • Antibacterial and Antitubercular Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives with similar structures have demonstrated significant activity against resistant strains of Mtb with favorable metabolic stability and bioavailability .
CompoundActivity AgainstReference
3aM. tuberculosis
21cAntitubercular

Anticancer Properties

The anticancer activity of oxadiazole derivatives has been extensively studied:

  • Cytotoxicity : Compounds with structural similarities to 3-[(2-chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione exhibit cytotoxic effects against various cancer cell lines such as MCF-7 and U-937. Notably, some derivatives have shown IC₅₀ values lower than established chemotherapeutics like doxorubicin .
Cell LineIC₅₀ Value (µM)Reference
MCF-710.38
U-937<10

The mechanisms behind the biological activities of oxadiazole derivatives often involve:

  • Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
  • Inhibition of Enzymatic Activity : Some derivatives selectively inhibit enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Case Studies

  • Antitubercular Activity : A study found that certain oxadiazole derivatives had comparable or superior activity against monoresistant strains of Mtb compared to traditional treatments . The compound's long half-life and stability suggest potential for further development.
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that compounds similar to 3-[(2-chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione induced significant apoptosis in MCF-7 cells, with mechanisms involving increased levels of pro-apoptotic proteins .

Q & A

Q. Basic Characterization Techniques

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELXL for refinement and ORTEP-3 for visualization. Key parameters include space group P2₁2₁2₁ and hydrogen-bonding interactions (e.g., N–H⋯S) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and the methylene bridge (δ ~5.3 ppm) .
    • EI-MS : Confirm molecular ion peaks (e.g., m/z 377 [M+2] for chlorinated derivatives) .
      Advanced Tools : Use DFT calculations to correlate experimental spectral data with electronic structures .

What experimental designs are recommended for evaluating its biological activity?

Q. Basic Bioactivity Screening

  • Antifungal assays : Test against Candida spp. using agar diffusion or broth microdilution (MIC determination). Compare with fluconazole as a positive control .
  • Antibacterial studies : Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Address membrane permeability by incorporating efflux pump inhibitors for Gram-negative bacteria .
    Data Interpretation : Use ANOVA to assess significance; address false positives via cytotoxicity assays on mammalian cell lines .

How can computational methods predict its stability and reactivity?

Q. Advanced Computational Analysis

  • Quantum mechanics (QM) : Perform geometry optimization and vibrational frequency analysis (e.g., Gaussian 09 at B3LYP/6-311++G** level) to assess stability under thermal or photolytic conditions .
  • Docking studies : Model interactions with target enzymes (e.g., fungal CYP51) to rationalize bioactivity trends .
    Validation : Cross-validate computational results with experimental FT-IR and Raman spectra .

What challenges arise in crystallographic refinement, and how are they resolved?

Q. Advanced Crystallography

  • Twinned crystals : Refine using the BASF parameter (e.g., BASF = 0.43 for inversion twins) in SHELXL .
  • Disorder modeling : Apply PART and SUMP instructions for disordered adamantyl or chlorophenyl groups .
  • Hydrogen bonding : Analyze interactions (e.g., N3–H3⋯S1, 2.57 Å) using Mercury software to understand packing motifs .

How do substituent variations impact biological activity?

Q. Structure-Activity Relationship (SAR) Methodology

  • Electronic effects : Compare electron-withdrawing (e.g., –Cl) vs. electron-donating (–OCH₃) groups at the phenyl ring. Use Hammett constants (σ) to quantify electronic contributions .
  • Steric effects : Introduce bulky substituents (e.g., adamantyl) and assess bioactivity changes via MIC shifts .
    Data Contradictions : Address discrepancies (e.g., enhanced antifungal but reduced antibacterial activity) by analyzing logP and solubility .

How can stability under physiological conditions be assessed?

Q. Methodological Approach

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C for oxadiazole-thiones) .
    Mitigation Strategies : Stabilize via co-crystallization or formulation with cyclodextrins .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced Data Analysis

  • Meta-analysis : Pool data from multiple studies (e.g., MIC values against C. albicans) and apply random-effects models .
  • Confounding factors : Control for assay conditions (e.g., inoculum size, growth media) and compound purity (≥95% by HPLC) .

What advanced spectroscopic techniques resolve ambiguous structural features?

Q. Advanced Spectroscopy

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm methylene bridge connectivity .
  • XPS : Validate sulfur oxidation states (binding energy ~163 eV for thione sulfur) .

How can multi-step synthesis yields be optimized for scale-up?

Q. Advanced Synthesis Strategies

  • DoE (Design of Experiments) : Optimize Mannich reaction parameters (temperature, solvent ratio) using response surface methodology .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.